molecular formula C9H15N3 B13201979 1-Ethyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-4-amine

1-Ethyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-4-amine

Cat. No.: B13201979
M. Wt: 165.24 g/mol
InChI Key: OWEWDWFFHOHTMF-UHFFFAOYSA-N
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Description

1-Ethyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-4-amine is a heterocyclic compound that belongs to the benzodiazole family. This compound is characterized by its unique structure, which includes a benzodiazole ring fused with a tetrahydro ring and an ethyl group attached to the nitrogen atom. It is commonly used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethylamine with a suitable benzodiazole precursor in the presence of a catalyst. The reaction is usually carried out under reflux conditions with an inert atmosphere to prevent oxidation.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the precise control of temperature, pressure, and reaction time to ensure high yield and purity. The final product is then purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl group or other substituents are replaced by different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

1-Ethyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-4-amine is widely used in scientific research due to its diverse applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic reactions.

    Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: It has potential therapeutic applications, including as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Ethyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 1-Ethyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-amine
  • 4,5,6,7-tetrahydro-1H-1,3-benzodiazol-4-amine dihydrochloride

Comparison: Compared to its analogs, 1-Ethyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-4-amine exhibits unique properties due to the presence of the ethyl group, which can influence its reactivity and binding affinity. This makes it particularly valuable in specific research applications where these properties are advantageous.

Properties

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

IUPAC Name

1-ethyl-4,5,6,7-tetrahydrobenzimidazol-4-amine

InChI

InChI=1S/C9H15N3/c1-2-12-6-11-9-7(10)4-3-5-8(9)12/h6-7H,2-5,10H2,1H3

InChI Key

OWEWDWFFHOHTMF-UHFFFAOYSA-N

Canonical SMILES

CCN1C=NC2=C1CCCC2N

Origin of Product

United States

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